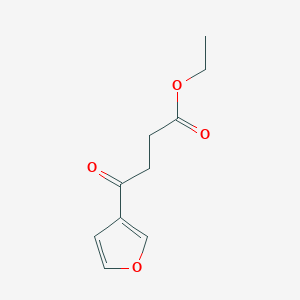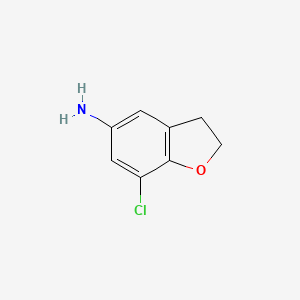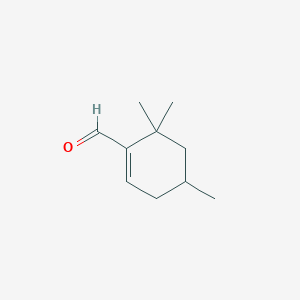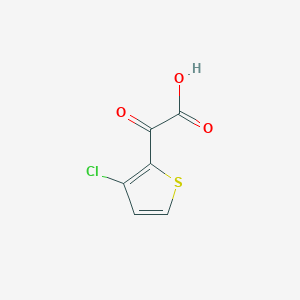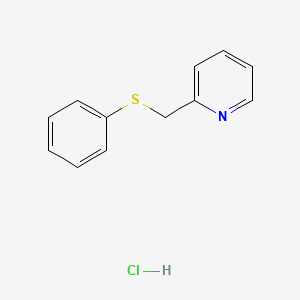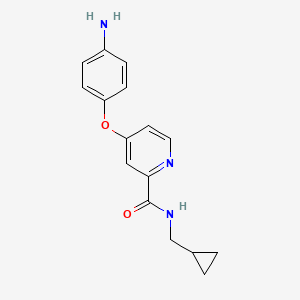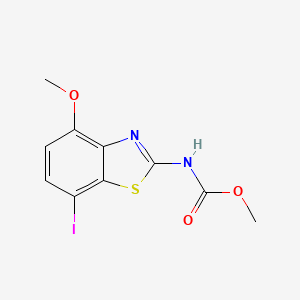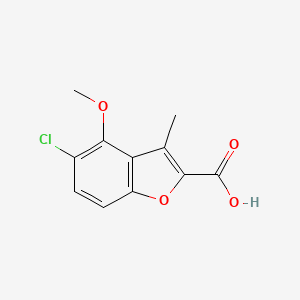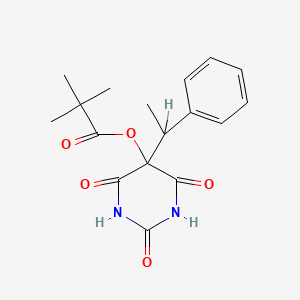
Ethanone, 1-(4-ethyl-3-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-ethyl-3-fluorophenyl)- is an organic compound with the molecular formula C10H11FO It belongs to the class of aromatic ketones, characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethanone, 1-(4-ethyl-3-fluorophenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-ethyl-3-fluorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(4-ethyl-3-fluorophenyl)ethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-(4-ethyl-3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-ethyl-3-fluorobenzoic acid.
Reduction: Formation of 1-(4-ethyl-3-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the specific reaction.
Applications De Recherche Scientifique
Ethanone, 1-(4-ethyl-3-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-ethyl-3-fluorophenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)ethanone: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-(4-Ethylphenyl)ethanone: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
1-(4-Methyl-3-fluorophenyl)ethanone: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric and electronic characteristics.
Uniqueness: Ethanone, 1-(4-ethyl-3-fluorophenyl)- is unique due to the presence of both an ethyl group and a fluorine atom on the aromatic ring. This combination of substituents can significantly influence the compound’s physical, chemical, and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
1-(4-ethyl-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3H2,1-2H3 |
Clé InChI |
QWMCJRIHOYBIPR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(=O)C)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
